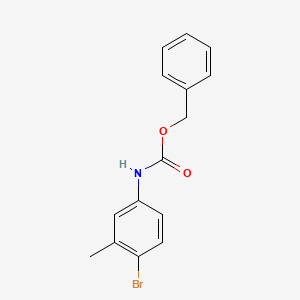

Methyl 2-chloro-4-fluoropyridine-3-carboxylate

Descripción general

Descripción

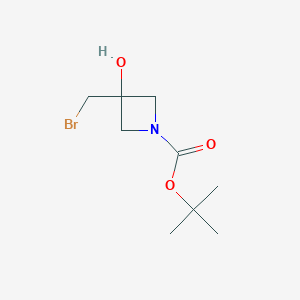

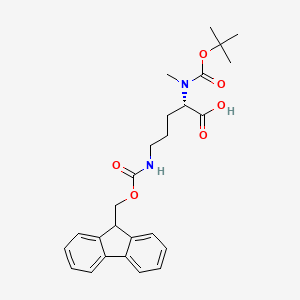

“Methyl 2-chloro-4-fluoropyridine-3-carboxylate” is a chemical compound with the CAS number 1805523-13-0 . It is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-4-fluoropyridine-3-carboxylate” is C7H5ClFNO2 . The presence of fluorine in the molecule does not result in a considerable change in the size or the shape of the compound .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

Fluoropyridines are synthesized using compounds like Methyl 2-chloro-4-fluoropyridine-3-carboxylate. These fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Development of Pharmaceuticals

The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound. Therefore, fluorinated molecules generally fit in the active site of the receptor, making the fluorine atom a suitable isosteric substitution of hydrogen .

Agrochemical Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

Enhancement of Lipophilicity

The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site .

5. Alteration of Physical and Chemical Properties The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, and the higher polarizability due to the new C-F bond may give new possibilities for binding to the receptor .

Increased Resistance to Metabolic Degradation

The C-F bond is stronger than the original C-H bond and fluorinated compounds are more resistant to metabolic degradation .

Synthesis of Herbicides and Insecticides

Methyl 2-chloro-4-fluoropyridine-3-carboxylate can be used as a starting material for the synthesis of some herbicides and insecticides .

Preparation of Fluoroorganic Compounds

The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .

Safety and Hazards

“Methyl 2-chloro-4-fluoropyridine-3-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Direcciones Futuras

Fluoropyridines, including “Methyl 2-chloro-4-fluoropyridine-3-carboxylate”, have potential applications in the agrochemical and pharmaceutical industries . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest in the development of fluorinated chemicals has steadily increased . It is expected that many novel applications of fluoropyridines will be discovered in the future .

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with their targets.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Action Environment

The presence of fluorine atoms in the structure of fluoropyridines can lead to improved physical, biological, and environmental properties .

Propiedades

IUPAC Name |

methyl 2-chloro-4-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKKZHVCBRURRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4-fluoropyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)

![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)